![molecular formula C34H33NP2 B12894312 N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline CAS No. 872729-02-7](/img/structure/B12894312.png)
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic processes. The compound’s structure includes a central aniline moiety substituted with two diphenylphosphinomethyl groups, which enhances its chelating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the phosphorus atom of chlorodiphenylphosphine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or elemental sulfur can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phosphine groups.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Alkylated or acylated phosphine derivatives.
Scientific Research Applications
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in the formation of transition metal complexes, which are valuable in homogeneous catalysis.
Biology: The compound’s metal complexes can be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of catalysts for various industrial processes, including hydroformylation and hydrogenation reactions
Mechanism of Action
The mechanism of action of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline primarily involves its ability to form stable complexes with transition metals. The phosphine groups act as electron donors, coordinating with the metal center and stabilizing the complex. This coordination enhances the reactivity of the metal center, making it more effective in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis((diphenylphosphino)methyl)aniline: Similar structure but without the methyl groups on the aniline ring.
N,N-Bis((diphenylphosphino)methyl)-3-(triethoxysilyl)propylamine: Contains a triethoxysilyl group, making it useful for immobilization on silica surfaces.
N,N-Bis((diphenylphosphino)methyl)-2-aminoethylphosphonic acid: Contains a phosphonic acid group, enhancing its water solubility.
Uniqueness
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline is unique due to the presence of methyl groups on the aniline ring, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the metal complexes it forms, making it distinct from other similar compounds.
Properties
CAS No. |
872729-02-7 |
|---|---|
Molecular Formula |
C34H33NP2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C34H33NP2/c1-28-23-29(2)25-30(24-28)35(26-36(31-15-7-3-8-16-31)32-17-9-4-10-18-32)27-37(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-25H,26-27H2,1-2H3 |
InChI Key |
OHCOASQXITXXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
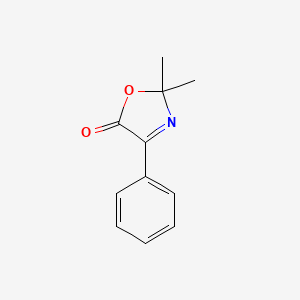
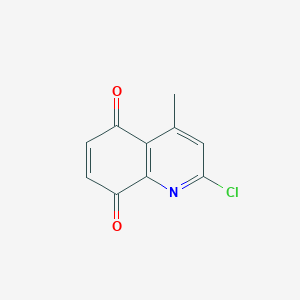
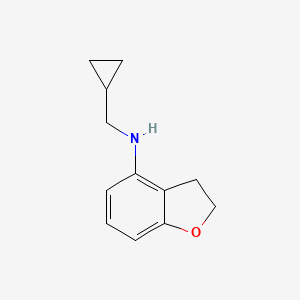
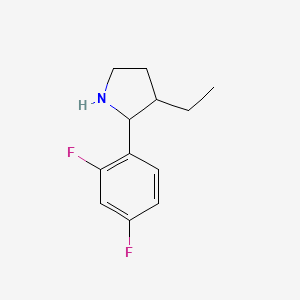
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
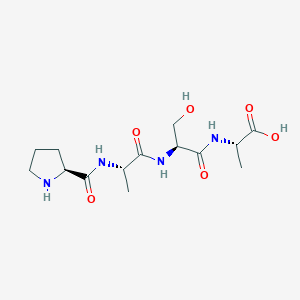
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

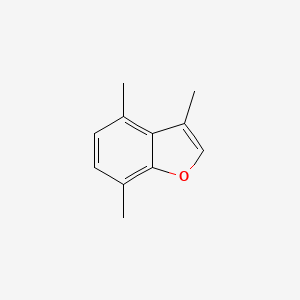
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
